molecular formula C16H18N2O2 B14682707 (e)-Bis(2-methoxy-5-methylphenyl)diazene CAS No. 35485-95-1

(e)-Bis(2-methoxy-5-methylphenyl)diazene

Cat. No.: B14682707
CAS No.: 35485-95-1
M. Wt: 270.33 g/mol
InChI Key: HEFPYMFLAXYNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(e)-Bis(2-methoxy-5-methylphenyl)diazene is an organic compound characterized by the presence of two methoxy groups and two methyl groups attached to a diazene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-Bis(2-methoxy-5-methylphenyl)diazene typically involves the reaction of 2-methoxy-5-methylphenylamine with nitrous acid, leading to the formation of the diazonium salt. This intermediate is then coupled with another molecule of 2-methoxy-5-methylphenylamine under controlled conditions to yield the desired diazene compound. The reaction is usually carried out in an acidic medium, and the temperature is carefully controlled to ensure the stability of the diazonium salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(e)-Bis(2-methoxy-5-methylphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(e)-Bis(2-methoxy-5-methylphenyl)diazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (e)-Bis(2-methoxy-5-methylphenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. Additionally, the diazene group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylphenyl isothiocyanate
  • 2-Methoxy-5-methylphenyl isocyanate

Uniqueness

(e)-Bis(2-methoxy-5-methylphenyl)diazene is unique due to its diazene core, which imparts distinct chemical reactivity compared to isothiocyanate and isocyanate derivatives. The presence of two methoxy and two methyl groups also influences its physical and chemical properties, making it a versatile compound for various applications.

Properties

CAS No.

35485-95-1

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

bis(2-methoxy-5-methylphenyl)diazene

InChI

InChI=1S/C16H18N2O2/c1-11-5-7-15(19-3)13(9-11)17-18-14-10-12(2)6-8-16(14)20-4/h5-10H,1-4H3

InChI Key

HEFPYMFLAXYNMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=NC2=C(C=CC(=C2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.